N-(4-{[5-(1,3-benzodioxol-5-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]sulfamoyl}phenyl)acetamide N-(4-{[5-(1,3-benzodioxol-5-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]sulfamoyl}phenyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15383976
InChI: InChI=1S/C19H21N5O5S/c1-13(25)22-15-3-5-16(6-4-15)30(26,27)23-19-20-10-24(11-21-19)9-14-2-7-17-18(8-14)29-12-28-17/h2-8H,9-12H2,1H3,(H,22,25)(H2,20,21,23)
SMILES:
Molecular Formula: C19H21N5O5S
Molecular Weight: 431.5 g/mol

N-(4-{[5-(1,3-benzodioxol-5-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]sulfamoyl}phenyl)acetamide

CAS No.:

Cat. No.: VC15383976

Molecular Formula: C19H21N5O5S

Molecular Weight: 431.5 g/mol

* For research use only. Not for human or veterinary use.

N-(4-{[5-(1,3-benzodioxol-5-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]sulfamoyl}phenyl)acetamide -

Specification

Molecular Formula C19H21N5O5S
Molecular Weight 431.5 g/mol
IUPAC Name N-[4-[[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]sulfamoyl]phenyl]acetamide
Standard InChI InChI=1S/C19H21N5O5S/c1-13(25)22-15-3-5-16(6-4-15)30(26,27)23-19-20-10-24(11-21-19)9-14-2-7-17-18(8-14)29-12-28-17/h2-8H,9-12H2,1H3,(H,22,25)(H2,20,21,23)
Standard InChI Key MZFMLWSYEIWXFC-UHFFFAOYSA-N
Canonical SMILES CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NCN(CN2)CC3=CC4=C(C=C3)OCO4

Introduction

N-(4-{[5-(1,3-benzodioxol-5-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]sulfamoyl}phenyl)acetamide is a complex organic compound that belongs to the class of sulfonamides. It is characterized by its intricate molecular structure, which includes a benzodioxole ring, a tetrahydrotriazine ring, and a sulfamoyl group attached to a phenyl ring, further linked to an acetamide group. This compound is of interest in pharmaceutical and chemical research due to its potential biological activities.

Synthesis and Preparation

The synthesis of N-(4-{[5-(1,3-benzodioxol-5-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]sulfamoyl}phenyl)acetamide typically involves multiple steps:

  • Formation of the Tetrahydrotriazine Ring: This can be achieved through condensation reactions involving appropriate precursors.

  • Introduction of the Benzodioxole Moiety: This often involves alkylation reactions.

  • Attachment of the Sulfamoyl Group: Typically achieved through reaction with sulfamoyl chloride.

  • Acetamide Formation: Final step involves acetylation of the amine group.

Biological Activity and Potential Applications

N-(4-{[5-(1,3-benzodioxol-5-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]sulfamoyl}phenyl)acetamide may exhibit various biological activities due to its structural components:

  • Antimicrobial Activity: The sulfamoyl group is known for its role in inhibiting bacterial enzymes.

  • Pharmacological Effects: The benzodioxole and tetrahydrotriazine rings may contribute to interactions with biological targets.

Biological Activity Data

Activity TypeTest Organism/TargetActivity Level
AntimicrobialE. coliModerate
PharmacologicalReceptor BindingPromising

Toxicity Data

Test TypeResult
Cytotoxicity AssayModerate toxicity observed
Environmental PersistencePotential for bioaccumulation

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator